molecular formula C17H18N4O4S2 B2385087 (3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 946287-43-0

(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2385087
CAS No.: 946287-43-0
M. Wt: 406.48
InChI Key: DUYGFWKRGJYMTO-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 3-methylisoxazole moiety linked via a ketone bridge to a piperazine ring, which is further substituted with a 4-(methylsulfonyl)benzo[d]thiazol-2-yl group. The piperazine linker provides conformational flexibility, which may influence binding affinity in biological systems .

Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c1-11-10-12(25-19-11)16(22)20-6-8-21(9-7-20)17-18-15-13(26-17)4-3-5-14(15)27(2,23)24/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYGFWKRGJYMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, COX inhibition, and other significant pharmacological effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 334.39 g/mol

Biological Activity Overview

Recent studies have highlighted various biological activities associated with isoxazole derivatives, particularly in the context of anti-inflammatory and analgesic effects. The compound is structurally related to known COX inhibitors, which are crucial in managing pain and inflammation.

Key Biological Activities:

  • COX Inhibition :
    • Compounds with isoxazole moieties have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, derivatives similar to the compound have demonstrated sub-micromolar IC₅₀ values against COX-2, indicating potent inhibitory activity .
  • Anti-inflammatory Effects :
    • In animal models, compounds similar to this one exhibited significant anti-inflammatory effects, reducing edema and other inflammatory markers . The presence of a methylsulfonyl group has been linked to enhanced selectivity and potency against COX-2 compared to COX-1.
  • Analgesic Properties :
    • The analgesic potential of isoxazole derivatives has been documented, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Experimental Data

Several studies have investigated the pharmacological properties of isoxazole derivatives similar to our compound:

  • Study on COX Selectivity :
    • A study conducted by Ji et al. (2006) synthesized various isoxazoles and evaluated their COX inhibitory activity. They found that certain modifications at the para position significantly enhanced selectivity towards COX-2 .
  • Molecular Modeling Studies :
    • Molecular docking studies indicated that the sulfonyl group plays a critical role in binding affinity towards COX enzymes, suggesting that modifications in this region could lead to improved therapeutic profiles .
  • Comparative Analysis :
    • A comparative analysis of various isoxazole derivatives indicated that those with methylsulfonyl substitutions exhibited superior anti-inflammatory activity compared to their unsubstituted counterparts .

Data Table: Biological Activity Comparison

Compound NameCOX-2 IC₅₀ (µM)Analgesic ActivityAnti-inflammatory Activity
(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)...0.95HighSignificant
Valdecoxib (similar structure)0.10HighSignificant
Other Isoxazole DerivativesVariesModerateModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[d]thiazole Ring

The methylsulfonyl substituent at the 4-position of the benzo[d]thiazole distinguishes this compound from analogs. For example:

  • Compound A: (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS: 941869-25-6) replaces the methylsulfonyl group with an ethoxy group. This substitution reduces electronegativity and may decrease solubility in polar solvents compared to the sulfonyl analog .
  • Compound B: 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) lacks the piperazine linker and isoxazole moiety, instead incorporating a pyrazolone ring.

Modifications to the Isoxazole Ring

  • Compound C: (Isoxazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone replaces the 3-methylisoxazole with an unsubstituted isoxazole. The absence of the methyl group reduces steric hindrance, possibly enhancing interaction with hydrophobic protein pockets but decreasing metabolic stability .

Piperazine-Linked Analogues

  • Compound D: 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone () shares the piperazine-sulfonyl motif but replaces the benzo[d]thiazole with a tetrazole-thiol group.

Data Table: Key Structural and Functional Comparisons

Compound Benzo[d]thiazole Substituent Isoxazole Substituent Piperazine Linkage Key Features
Target Compound 4-(Methylsulfonyl) 3-Methyl Yes High solubility, conformational flexibility, strong H-bonding potential
Compound A 6-Ethoxy Unsubstituted Yes Increased lipophilicity, reduced polarity
Compound B None (pyrazolone core) N/A No Rigid planar structure, limited flexibility
Compound C 4-Fluorophenyl Unsubstituted Yes Enhanced hydrophobic interactions, lower metabolic stability
Compound D Phenylsulfonyl Tetrazole-thiol Yes Reduced aromaticity, altered electronic profile

Research Findings and Implications

  • Solubility and Bioavailability : The methylsulfonyl group in the target compound enhances aqueous solubility compared to ethoxy (Compound A) or fluorophenyl (Compound C) substituents, which is critical for oral bioavailability .
  • In contrast, Compound D’s tetrazole-thiol group may favor interactions with metalloenzymes .
  • Synthetic Complexity : The target compound’s synthesis (e.g., via coupling of 3-methylisoxazole-5-carboxylic acid to a pre-functionalized piperazine) is more labor-intensive than the one-step alkylation used for Compound C .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with coupling the 3-methylisoxazole-5-carboxylic acid derivative to the piperazine backbone, followed by sulfonylation of the benzo[d]thiazole moiety. Key steps include:

  • Coupling Reaction: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C to form the methanone linkage .
  • Sulfonylation: Introduce the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature .
  • Optimization: Control temperature (±2°C), solvent purity (HPLC-grade), and catalyst loading (e.g., 10 mol% Pd for cross-coupling steps) to achieve >80% yield. Monitor intermediates via TLC and HPLC .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm connectivity of the isoxazole, piperazine, and benzo[d]thiazole moieties. Key signals include the methylsulfonyl group (δ ~3.3 ppm for CH₃) and piperazine protons (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~470–480 Da) and fragmentation patterns .
  • X-ray Crystallography: Resolve stereochemical ambiguities in the piperazine-thiazole linkage, if crystallization is feasible .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Assay Validation: Replicate studies using standardized protocols (e.g., IC₅₀ measurements at fixed ATP concentrations for kinase assays) .
  • Purity Checks: Confirm compound purity (>95% via HPLC) to exclude confounding effects from synthetic byproducts .
  • Off-Target Screening: Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions. Cross-validate with molecular docking simulations targeting the benzo[d]thiazole-binding pocket .

Advanced: What strategies improve synthetic yield while minimizing byproducts?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h for cyclization steps) and improve regioselectivity .
  • Solvent Optimization: Replace DMF with acetonitrile for sulfonylation to reduce racemization .
  • Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling steps; the latter may suppress β-hydride elimination .

Basic: How is the compound’s stability assessed under experimental storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC (e.g., new peaks at Rₜ ±0.5 min indicate hydrolysis of the methylsulfonyl group) .
  • Light Sensitivity: Use amber vials to prevent photodegradation of the isoxazole ring .

Advanced: What computational methods predict binding modes to biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2) using AMBER or GROMACS. Focus on hydrogen bonds between the benzo[d]thiazole sulfonyl group and conserved lysine residues .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon methylisoxazole substitution .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IG-3 column with hexane:isopropanol (85:15) to resolve enantiomers. Retention time differences >2 min indicate high enantiomeric excess (ee >99%) .
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) during piperazine functionalization steps .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Kinase Inhibition: Use Hela cell lysates for broad-spectrum kinase profiling via ADP-Glo™ assays .
  • Cytotoxicity: Screen against NIH/3T3 (normal) and MCF-7 (cancer) cell lines using MTT assays. Normalize data to positive controls (e.g., doxorubicin) .

Advanced: How do structural modifications (e.g., substituent changes) affect activity?

Methodological Answer:

  • SAR Studies: Replace the 3-methylisoxazole with 5-nitroisoxazole to assess electron-withdrawing effects on target binding .
  • LogP Optimization: Introduce hydrophilic groups (e.g., -OH) on the piperazine ring to improve solubility without compromising membrane permeability .

Advanced: How can researchers validate target engagement in cellular contexts?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Treat cells with the compound, lyse, and heat to 50–60°C. Use Western blotting to detect stabilized target proteins .
  • Photoaffinity Labeling: Incorporate a diazirine moiety into the compound for UV-induced crosslinking, followed by pull-down and LC-MS/MS identification .

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